molecular formula C5H9BO2 B14663909 1,3,2-Dioxaborinane, 2-ethenyl- CAS No. 45535-13-5

1,3,2-Dioxaborinane, 2-ethenyl-

Cat. No.: B14663909
CAS No.: 45535-13-5
M. Wt: 111.94 g/mol
InChI Key: RBZKXTVPLVVPOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,2-Dioxaborinane, 2-ethenyl- is a chemical compound with the molecular formula C5H9BO2 . It is a member of the dioxaborinane family, which are cyclic boron esters. This compound is characterized by the presence of a boron atom within a six-membered ring structure that includes two oxygen atoms and an ethenyl group.

Preparation Methods

The synthesis of 1,3,2-Dioxaborinane, 2-ethenyl- typically involves the reaction of boronic acids with diols. One common method is the reaction of catecholborane with alkenes under metal-catalyzed conditions . The reaction conditions often include the use of a rhodium catalyst, such as Wilkinson’s catalyst (Rh(PPh3)3Cl), which facilitates the hydroboration of the alkene to form the desired dioxaborinane . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring the efficient conversion of starting materials to the target compound.

Chemical Reactions Analysis

1,3,2-Dioxaborinane, 2-ethenyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include catecholborane, rhodium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3,2-Dioxaborinane, 2-ethenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaborinane, 2-ethenyl- involves its ability to form stable complexes with various molecules. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as hydroboration and oxidation . The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a versatile intermediate in chemical transformations.

Comparison with Similar Compounds

1,3,2-Dioxaborinane, 2-ethenyl- can be compared with other dioxaborinanes and boron-containing compounds:

    1,3,2-Dioxaborinane: Similar in structure but without the ethenyl group, leading to different reactivity and applications.

    Catecholborane: A simpler boron-containing compound used in hydroboration reactions.

    Boronic Acids: These compounds have a boron atom bonded to two hydroxyl groups and are widely used in organic synthesis.

Properties

CAS No.

45535-13-5

Molecular Formula

C5H9BO2

Molecular Weight

111.94 g/mol

IUPAC Name

2-ethenyl-1,3,2-dioxaborinane

InChI

InChI=1S/C5H9BO2/c1-2-6-7-4-3-5-8-6/h2H,1,3-5H2

InChI Key

RBZKXTVPLVVPOK-UHFFFAOYSA-N

Canonical SMILES

B1(OCCCO1)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.